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molecular formula C11H16N2O B312194 N-(pyridin-2-ylmethyl)pentanamide

N-(pyridin-2-ylmethyl)pentanamide

Cat. No. B312194
M. Wt: 192.26 g/mol
InChI Key: JDROCJLUZIJAQK-UHFFFAOYSA-N
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Patent
US07501438B2

Procedure details

To a solution of pentanoic acid (5.3 mL, 48.7 mmol) in THF (50 mL) was added EDC (11.2 g, 58.4 mmol) and HOBt (7.88 g, 58.4 mmol). The mixture was stirred for 10 min. then 2-(aminomethyl)pyridine (4.7 mL, 46.3 mmol) was added. The solution was allowed to stir for 3 h then quenched with water (100 mL). The mixture was extracted with ethyl acetate (2×100 mL) and the combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo to yield pentanoic acid (pyridin-2-ylmethyl)-amide (8.60, 92%).
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][CH2:3][CH2:4][CH3:5].C(Cl)CCl.[CH:12]1[CH:13]=[CH:14][C:15]2[N:20](O)N=[N:18][C:16]=2[CH:17]=1.NCC1C=CC=CN=1>C1COCC1>[N:18]1[CH:14]=[CH:13][CH:12]=[CH:17][C:16]=1[CH2:15][NH:20][C:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(CCCC)(=O)O
Name
Quantity
11.2 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
7.88 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
NCC1=NC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
then quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=C(C=CC=C1)CNC(CCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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